1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-N~3~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound featuring a difluoromethyl group, a pyrazole ring, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and the introduction of the difluoromethyl group. The process often starts with the preparation of the pyrazole intermediate, followed by sulfonylation using appropriate sulfonyl chlorides. The difluoromethyl group is introduced using difluoromethylation reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-N~3~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-N~3~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target. The pyrazole and imidazole rings contribute to the compound’s overall bioactivity by facilitating interactions with biological macromolecules .
Comparison with Similar Compounds
- Difluoromethyl phenyl sulfone
- Difluoromethyl 2-pyridyl sulfone
- Ethyl bromodifluoroacetate
Comparison: 1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-N~3~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-3-PIPERIDINECARBOXAMIDE is unique due to its combination of a difluoromethyl group, pyrazole ring, and imidazole moiety. This structural complexity provides it with distinct chemical and biological properties compared to simpler difluoromethylated compounds .
Properties
Molecular Formula |
C22H26F2N6O3S |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-N-[4-(2-methylimidazol-1-yl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C22H26F2N6O3S/c1-14-20(15(2)30(27-14)22(23)24)34(32,33)28-11-4-5-17(13-28)21(31)26-18-6-8-19(9-7-18)29-12-10-25-16(29)3/h6-10,12,17,22H,4-5,11,13H2,1-3H3,(H,26,31) |
InChI Key |
CDXLHTYSFLYCMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)N4C=CN=C4C |
Origin of Product |
United States |
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